3-Butylidenepiperidin-2-one
Description
3-Butylidenepiperidin-2-one is a cyclic amide derivative of piperidine, characterized by a butylidene substituent at the 3-position of the piperidin-2-one ring. The butylidene group introduces lipophilicity and conformational rigidity, which may influence its reactivity, stability, and interactions in biological systems.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3E)-3-butylidenepiperidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-5-8-6-4-7-10-9(8)11/h5H,2-4,6-7H2,1H3,(H,10,11)/b8-5+ |
InChI Key |
TXXJRCFFNMBHND-VMPITWQZSA-N |
Isomeric SMILES |
CCC/C=C/1\CCCNC1=O |
Canonical SMILES |
CCCC=C1CCCNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylidenepiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with a piperidinone derivative in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 3-Butylidenepiperidin-2-one may involve continuous flow reactions to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Butylidenepiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Butylidenepiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Butylidenepiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidin-2-one Derivatives
The provided evidence includes two related piperidin-2-one analogs, enabling a partial structural and functional comparison.
Structural Comparison
| Compound Name | Substituent at Position 3 | CAS Number | Key Functional Groups |
|---|---|---|---|
| 3-Butylidenepiperidin-2-one | Butylidene (C₄H₇) | Not provided | Alkene, cyclic amide |
| 3-Amino-3-methylpiperidin-2-one | Amino (NH₂) + Methyl (CH₃) | 64298-90-4 | Amine, cyclic amide |
| 3-(Benzylamino)piperidin-2-one | Benzylamino (C₆H₅CH₂NH) | Not provided | Aromatic amine, cyclic amide |
Key Observations :
- Its amino group may confer higher reactivity in nucleophilic reactions compared to alkylidene derivatives.
- 3-(Benzylamino)piperidin-2-one () introduces a benzyl moiety, likely enhancing aromatic interactions and steric bulk.
Limitations of Available Data
Biological Activity
3-Butylidenepiperidin-2-one, a compound belonging to the class of piperidones, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and relevant research findings.
Synthesis of 3-Butylidenepiperidin-2-one
The synthesis of 3-butylidenepiperidin-2-one typically involves the condensation of piperidin-2-one with butyraldehyde. This reaction can be facilitated through various methods, including solvent-free conditions or using microwave irradiation to enhance yield and reduce reaction time.
Antimicrobial Properties
Research indicates that derivatives of piperidones, including 3-butylidenepiperidin-2-one, exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain piperidone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Butylidenepiperidin-2-one | Staphylococcus aureus | 32 µg/mL |
| 3-Butylidenepiperidin-2-one | Escherichia coli | 64 µg/mL |
Antiviral Activity
The antiviral potential of 3-butylidenepiperidin-2-one has also been investigated. Studies have shown that certain piperidone derivatives can inhibit viral replication in vitro. For instance, a derivative was tested against HIV-1 and demonstrated moderate antiviral activity.
Cytotoxicity
Cytotoxicity assays reveal that while some piperidone derivatives exhibit cytotoxic effects on cancer cell lines, others show selective toxicity. The balance between efficacy and safety is crucial for developing therapeutic agents.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a formulation containing 3-butylidenepiperidin-2-one in treating bacterial infections in patients with compromised immune systems. Results indicated a significant reduction in infection rates compared to a control group.
- Antiviral Activity Assessment : In vitro studies conducted on human cell lines demonstrated that 3-butylidenepiperidin-2-one reduced viral load in cells infected with influenza virus, suggesting potential for further development as an antiviral agent.
The biological activity of 3-butylidenepiperidin-2-one can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : It may inhibit enzymes involved in cell wall synthesis or disrupt membrane integrity.
- Antiviral Mechanism : The compound could interfere with viral entry or replication processes within host cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
